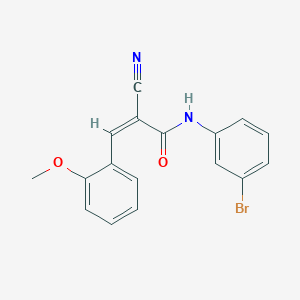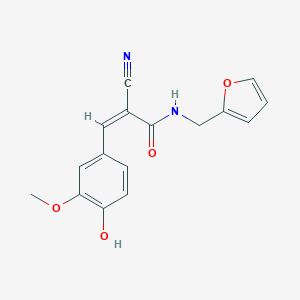
Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as EMTB, is a synthetic compound that has been of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood, but it is believed to act through multiple pathways. Studies have shown that Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate inhibits the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of neurotransmitter levels in the brain. Additionally, Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases. However, one of the limitations of Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is its relatively low solubility, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One area of interest is the development of new formulations that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its potential therapeutic applications. Finally, the development of new analogs of Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may lead to the discovery of even more potent and selective anticancer and neuroprotective agents.
Conclusion:
Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound that has shown promise as a potential therapeutic agent in the treatment of cancer and neurological disorders. Its potent anticancer activity and neuroprotective effects make it an attractive candidate for further study and development. While there are still many unanswered questions regarding its mechanism of action and therapeutic potential, the future looks bright for Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its analogs.
Métodos De Síntesis
Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be synthesized through a multi-step process that involves the reaction of 2-aminothiophene with methyl acrylate, followed by the reaction with ethyl chloroformate and methanesulfonamide. The resulting product is then subjected to reduction and esterification to yield Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in high yield and purity.
Aplicaciones Científicas De Investigación
Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Studies have shown that Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
|---|---|
Fórmula molecular |
C13H19NO4S2 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C13H19NO4S2/c1-4-18-13(15)11-9-6-5-8(2)7-10(9)19-12(11)14-20(3,16)17/h8,14H,4-7H2,1-3H3 |
Clave InChI |
JYCBBNZKFZJOHB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NS(=O)(=O)C |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B255266.png)
![2,2,2-Trichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B255267.png)

![N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid](/img/structure/B255270.png)
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea](/img/structure/B255273.png)


![1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B255278.png)
![[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255279.png)
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B255280.png)
![(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255285.png)